3-(1-Benzofuran-2-yl)propanoic acid
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Overview
Description
3-(1-Benzofuran-2-yl)propanoic acid is an organic compound with the molecular formula C11H10O3. . This compound features a benzofuran ring attached to a propanoic acid moiety, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 3-(1-benzofuran-2-yl)propanoic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It has been suggested that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that this compound may interact with its targets to induce these changes.
Biochemical Pathways
These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
These could potentially include inhibiting tumor growth, combating bacterial infections, reducing oxidative stress, and inhibiting viral replication .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives, which include 3-(1-Benzofuran-2-yl)propanoic acid, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Molecular Mechanism
Benzofuran derivatives have been shown to be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Metabolic Pathways
Research on dibenzofuran, a similar compound, has shown that the initial steps of its biodegradation can be categorized into two main pathways: angular dioxygenation and lateral dioxygenation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)propanoic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where the benzofuran ring is reacted with a suitable acylating agent such as propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid), alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Halogenated, nitrated, or alkylated benzofuran derivatives
Scientific Research Applications
3-(1-Benzofuran-2-yl)propanoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranpropanoic acid: Similar structure but with the propanoic acid group attached at a different position on the benzofuran ring.
3-(1-Benzofuran-2-yl)acrylic acid: Contains an acrylic acid moiety instead of a propanoic acid group.
3-(1-Benzofuran-2-yl)butanoic acid: Features a butanoic acid group instead of a propanoic acid group.
Uniqueness
3-(1-Benzofuran-2-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzofuran ring and a propanoic acid moiety makes it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSQNQHINMHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21683-86-3 |
Source
|
Record name | 3-(1-benzofuran-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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